molecular formula C16H13NO3 B14518908 3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one CAS No. 62758-36-5

3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one

Cat. No.: B14518908
CAS No.: 62758-36-5
M. Wt: 267.28 g/mol
InChI Key: PTJNJUYSXAUOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one is an organic compound with a unique structure that combines a benzoxazinone core with a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one typically involves the reaction of 4-methylbenzoyl chloride with 2-aminophenol under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazinone ring. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoxazinone ring to a more saturated structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one is unique due to its specific benzoxazinone structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

62758-36-5

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

3-(4-methylbenzoyl)-4H-2,3-benzoxazin-1-one

InChI

InChI=1S/C16H13NO3/c1-11-6-8-12(9-7-11)15(18)17-10-13-4-2-3-5-14(13)16(19)20-17/h2-9H,10H2,1H3

InChI Key

PTJNJUYSXAUOCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.